Cord Factors

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

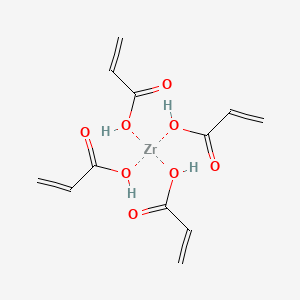

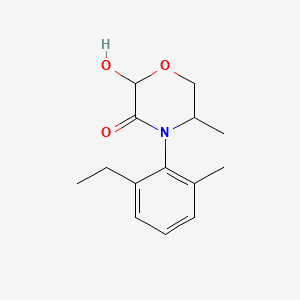

Cord factor, or trehalose dimycolate (TDM), is a glycolipid molecule found in the cell wall of Mycobacterium tuberculosis and similar species . It influences the arrangement of M. tuberculosis cells into long and slender formations . Cord factor is virulent towards mammalian cells and critical for survival of M. tuberculosis in hosts .

Synthesis Analysis

Cord factor is composed of a sugar molecule, trehalose (a disaccharide), composed of two glucose molecules linked together . Trehalose is esterified to two mycolic acid residues . The carbon chain of the mycolic acid residues vary in length depending on the species of bacteria it is found in .

Molecular Structure Analysis

Cord factor consists of two molecules of very long branched-chain 3-hydroxy fatty acids . The molecular mass ranges widely and in a complex manner . The molecular structure of TDM varies among mycobacterial species and subspecies .

Chemical Reactions Analysis

The chemical reactions involving cord factors are not explicitly mentioned in the retrieved sources. However, it’s known that cord factor is a glycolipid, and its synthesis involves esterification of trehalose with mycolic acid residues .

Scientific Research Applications

Spinal Cord Regeneration and Therapeutic Strategies

Cord factors play a significant role in spinal cord regeneration and the development of therapeutic strategies for spinal cord injuries. Research in this area focuses on understanding pathophysiologic mechanisms contributing to cord injuries, which could aid in developing neuroprotective strategies. This includes the use of neurotrophic factors to enhance the regenerative capacity of central nervous system neurons and strategies to overcome inhibitory environments for axonal growth. For instance, strategies involving gene therapy, fetal tissue transplants, stem cells, Schwann cells, and olfactory ensheathing cells are being explored (Kwon & Tetzlaff, 2001).

Neural Stem Cells and Neurotrophic Factors

Neural stem cells (NSCs), a critical aspect of cord factor research, can support host axonal regeneration after spinal cord injury. NSCs have been found to secrete neurotrophic factors like nerve growth factor, brain-derived neurotrophic factor, and glial cell line-derived neurotrophic factor, which are crucial for neural repair. Genetic modification of NSCs to produce additional growth factors can further enhance their regenerative capabilities (Lu, Jones, Snyder, & Tuszynski, 2003).

Hematopoietic Stem Cells from Cord Blood

Cord blood is a significant source of hematopoietic stem cells, which are essential for transplantation and treatment of various diseases. The interaction of recombinant human stem-cell factor with hematopoietic growth factors in cord blood has shown promising results in stimulating colony growth and maintaining cell numbers. This highlights the potential of cord blood in regenerative medicine and its role in generating various colony-forming cells (Migliaccio et al., 1992).

Cord Factor-Induced Activation in Lung Tissues

This compound, particularly mycoloyl glycolipids found in the cell walls of bacteria like Mycobacterium, can activate protein kinase C, resulting in the release of tumor necrosis factor-α in lung tissues. This aspect of cord factor research is crucial for understanding its impact on lung cancer and pulmonary tuberculosis (Sueoka et al., 1995).

Gene Therapy and Fibroblast Modification

In the context of spinal cord injury, fibroblasts genetically modified to produce nerve growth factor have shown promising results in inducing robust neuritic ingrowth. This research area explores the potential of gene therapy and somatic gene transfer in treating spinal cord injuries and enhancing neurotrophic factor effects in the spinal cord (Tuszynski et al., 1994).

Mechanism of Action

Target of Action

Cord Factors, also known as Trehalose Dimycolate (TDM), are glycolipid molecules found in the cell wall of Mycobacterium tuberculosis and similar species . The primary targets of this compound are the cells of the host organism, particularly the immune cells such as macrophages .

Mode of Action

This compound interact with the host’s immune cells, influencing their arrangement and behavior . They are recognized as foreign by the host’s immune system, triggering an immune response . This interaction results in changes in the host’s immune response, including the induction of proinflammatory cytokines and chemokines .

Biochemical Pathways

This compound affect several biochemical pathways in the host organism. They induce the production of proinflammatory cytokines and chemokines from innate macrophages . These molecules play a crucial role in the immune response, leading to the formation of granulomas and other immune reactions .

Result of Action

The action of this compound leads to several molecular and cellular effects. They are virulent towards mammalian cells and are critical for the survival of Mycobacterium tuberculosis within hosts . They have been observed to influence immune responses, induce the formation of granulomas, and inhibit tumor growth .

Action Environment

The function of this compound is highly dependent on the environment in which they are located. They protect Mycobacterium tuberculosis from the defenses of the host, indicating that the host’s internal environment significantly influences the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Cord Factors play a significant role in biochemical reactions. They interact with various enzymes, proteins, and other biomolecules. The major surface glycolipid, Trehalose 6,6’-dimycolate (TDM; Cord Factor), is known to induce the production of proinflammatory cytokines and chemokines from innate macrophages .

Cellular Effects

This compound have profound effects on various types of cells and cellular processes. They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound are virulent towards mammalian cells and critical for survival of Mycobacterium tuberculosis in hosts .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can switch between two sets of activities. On organisms, TDM is non-toxic and protects them from killing by macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. They are known to play multiple roles in models of Tuberculosis pathogenesis . The direct understanding of how it leads to the development of clinical disease states during tuberculosis disease is not yet clear .

Subcellular Localization

It is known that this compound contribute to the organism’s morphology .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Cord Factors involves the condensation of a fatty acid with a disaccharide to form a trehalose dimycolate. This is then further modified to form the final Cord Factor structure.", "Starting Materials": [ "Fatty acid", "Disaccharide", "Sodium hydroxide", "Sodium chloride", "Sodium sulfate", "Methanol", "Chloroform", "Acetone", "Hydrochloric acid", "Sodium bicarbonate", "Sodium borohydride", "Sodium periodate", "Sodium metaperiodate", "Sodium thiosulfate", "Sodium hydroxide", "Sodium acetate", "Acetic anhydride", "Pyridine", "Triethylamine", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "Dimethyl sulfoxide", "Diethyl ether", "Toluene", "Hexane", "Ethanol", "Water" ], "Reaction": [ "Condensation of fatty acid with disaccharide in the presence of sodium hydroxide to form trehalose dimycolate", "Purification of trehalose dimycolate using chloroform and methanol", "Oxidation of trehalose dimycolate using sodium periodate to form a dialdehyde intermediate", "Reduction of dialdehyde intermediate using sodium borohydride to form a diol intermediate", "Acetylation of diol intermediate using acetic anhydride and pyridine to form a diacetate intermediate", "Deprotection of diacetate intermediate using sodium bicarbonate and water to form the final Cord Factor structure" ] } | |

CAS No. |

61512-20-7 |

Molecular Formula |

C130H250O15 |

Molecular Weight |

2053.4 g/mol |

IUPAC Name |

[3,4,5-trihydroxy-6-[3,4,5-trihydroxy-6-[2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoyloxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 2-[1-hydroxy-12-(2-octadecylcyclopropyl)dodecyl]hexacosanoate |

InChI |

InChI=1S/C130H250O15/c1-5-9-13-17-21-25-29-33-37-41-43-45-47-49-51-55-59-63-71-79-87-95-103-115(117(131)105-97-89-81-73-65-69-77-85-93-101-113-107-111(113)99-91-83-75-67-61-57-53-39-35-31-27-23-19-15-11-7-3)127(139)141-109-119-121(133)123(135)125(137)129(143-119)145-130-126(138)124(136)122(134)120(144-130)110-142-128(140)116(104-96-88-80-72-64-60-56-52-50-48-46-44-42-38-34-30-26-22-18-14-10-6-2)118(132)106-98-90-82-74-66-70-78-86-94-102-114-108-112(114)100-92-84-76-68-62-58-54-40-36-32-28-24-20-16-12-8-4/h111-126,129-138H,5-110H2,1-4H3 |

InChI Key |

DNTVYCRMHZDZGU-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC(C(CCCCCCCCCCCC1CC1CCCCCCCCCCCCCCCCCC)O)C(=O)OCC2C(C(C(C(O2)OC3C(C(C(C(O3)COC(=O)C(CCCCCCCCCCCCCCCCCCCCCCCC)C(CCCCCCCCCCCC4CC4CCCCCCCCCCCCCCCCCC)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-[(2E,4E)-1-hydroxy-6-[2-(hydroxymethyl)-1,7-dimethyl-5-oxo-3,9,10-trioxatricyclo[4.3.1.02,4]decan-8-yl]-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione](/img/structure/B6595947.png)